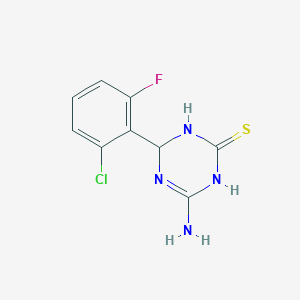

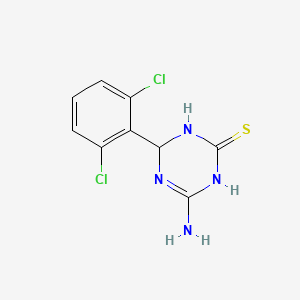

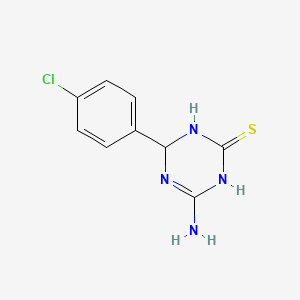

4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

In general, pyrimidines can be synthesized using a variety of methods. One common method is the Biginelli reaction, which is a three-component reaction between an aldehyde, malononitrile, and a urea constituent .Molecular Structure Analysis

The molecular structure of pyrimidines can be analyzed using various spectroscopic techniques. The experimentally obtained spectroscopic data can be compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis

The reactivity of pyrimidines can be evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound can be evaluated from natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be analyzed using various techniques. This includes evaluating the stability, nature of bonding, and reactivity of the compound .Applications De Recherche Scientifique

Pharmacological Applications

The compound belongs to the diazine class of compounds, which are known to have a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Activity

Diazine derivatives, including the compound , have been reported to exhibit significant anticancer activity . They have been used in the treatment of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial Activity

The compound could potentially be used in the development of antimicrobial agents . Diazine derivatives have been reported to exhibit antimicrobial activity .

Antifungal Activity

Similar to its antimicrobial properties, the compound could also be used in the development of antifungal agents . Diazine derivatives have been reported to exhibit antifungal activity .

Antiparasitic Activity

The compound could potentially be used in the development of antiparasitic agents . Diazine derivatives have been reported to exhibit antiparasitic activity .

Diuretic Activity

The compound could potentially be used in the development of diuretic agents . Diazine derivatives have been reported to exhibit diuretic activity .

Antitumor Activity

The compound could potentially be used in the development of antitumor agents . Diazine derivatives have been reported to exhibit antitumor activity .

Antifilarial Activity

The compound could potentially be used in the development of antifilarial agents . Diazine derivatives have been reported to exhibit antifilarial activity .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A , which play crucial roles in cell cycle regulation and mitosis, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets by binding to the active site, preventing the target proteins from performing their functions . This interaction can lead to changes in cell cycle progression and cellular division.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and mitosis, given the known targets of similar compounds. Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating . Similarly, inhibition of Aurora Kinase A can disrupt normal mitotic progression, leading to errors in chromosome segregation .

Pharmacokinetics

A study on a similar compound has discussed its pharmacological properties, including its potential for absorption and distribution, as well as its metabolic stability .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation due to cell cycle arrest and disruption of mitosis. This could potentially lead to the death of rapidly dividing cells, such as cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-2-(4-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJBIHNWRSQACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083955.png)

![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083959.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083973.png)

![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)

![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)